

Theoretical properties of 2-Bromobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzoyl chloride

Cat. No.: B130232

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Properties of **2-Bromobenzoyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzoyl chloride (C_7H_4BrClO) is a significant intermediate in organic synthesis, valued for its utility in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the presence of the acyl chloride functional group, allows for the facile introduction of the 2-bromobenzoyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical properties of **2-bromobenzoyl chloride**, including its physicochemical characteristics, spectral data, reactivity profile, and relevant experimental procedures. The information is presented to support researchers and professionals in the effective and safe application of this versatile reagent.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Bromobenzoyl chloride** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrClO	[1] [2] [3]
Molecular Weight	219.46 g/mol	[1] [3] [4]
CAS Number	7154-66-7	[3] [4]
EC Number	230-507-4	[4]
Appearance	Clear colorless to light yellow liquid	[5]
Density	1.679 g/mL at 25 °C	[4]
Melting Point	8-10 °C	[4]
Boiling Point	245 °C	[4]
Flash Point	>112 °C	[4]
Refractive Index (n _{20/D})	1.597	[4]
Solubility	Reacts with water and alcohols.	[6] [7]

Spectral Data

The following tables provide predicted and reported spectral data for **2-Bromobenzoyl chloride**, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data based on structurally analogous compounds.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data[\[8\]](#)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	~8-9
H-4	7.4 - 7.6	dd	~8-9, ~2-3
H-6	7.8 - 8.0	d	~2-3

Table 2.1.2: Predicted ^{13}C NMR Spectroscopic Data[8]

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-1	120 - 125
C-2	148 - 152
C-3	118 - 122
C-4	138 - 142
C-5	115 - 120
C-6	135 - 140

Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm^{-1})
C=O (acid chloride)	1780 - 1820 (strong)
C-Cl	600 - 800
Aromatic C-H	3000 - 3100
Aromatic C=C	1400 - 1600

Mass Spectrometry (MS)

Table 2.3.1: Predicted Mass Spectrometry Fragmentation[8]

m/z	Interpretation
218/220/222	Molecular ion peak $[M]^+$, showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and Chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$)
183/185	Loss of Chlorine radical $[M-\text{Cl}]^+$. Isotopic pattern for Bromine will be present.
155/157	Loss of COCl group $[M-\text{COCl}]^+$. Isotopic pattern for Bromine will be present.

Reactivity and Stability

2-Bromobenzoyl chloride is a reactive compound, primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.^[7] It is sensitive to moisture and reacts with water to form 2-bromobenzoic acid.^{[6][7]} It is also incompatible with strong bases, alcohols, and strong oxidizing agents.^{[6][9]} The compound is considered stable under recommended storage conditions (refrigerated, under an inert atmosphere).^{[4][6]}

Experimental Protocols

Synthesis of 2-Bromobenzoyl Chloride

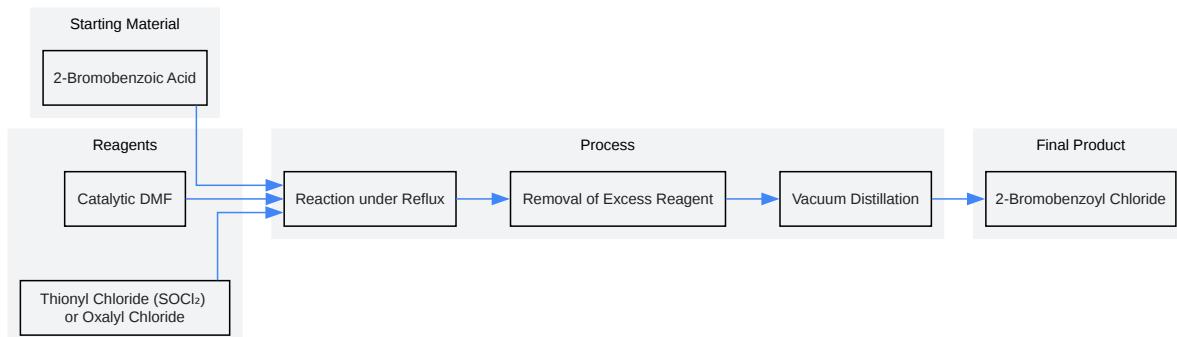
A common method for the synthesis of **2-bromobenzoyl chloride** is the reaction of 2-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.

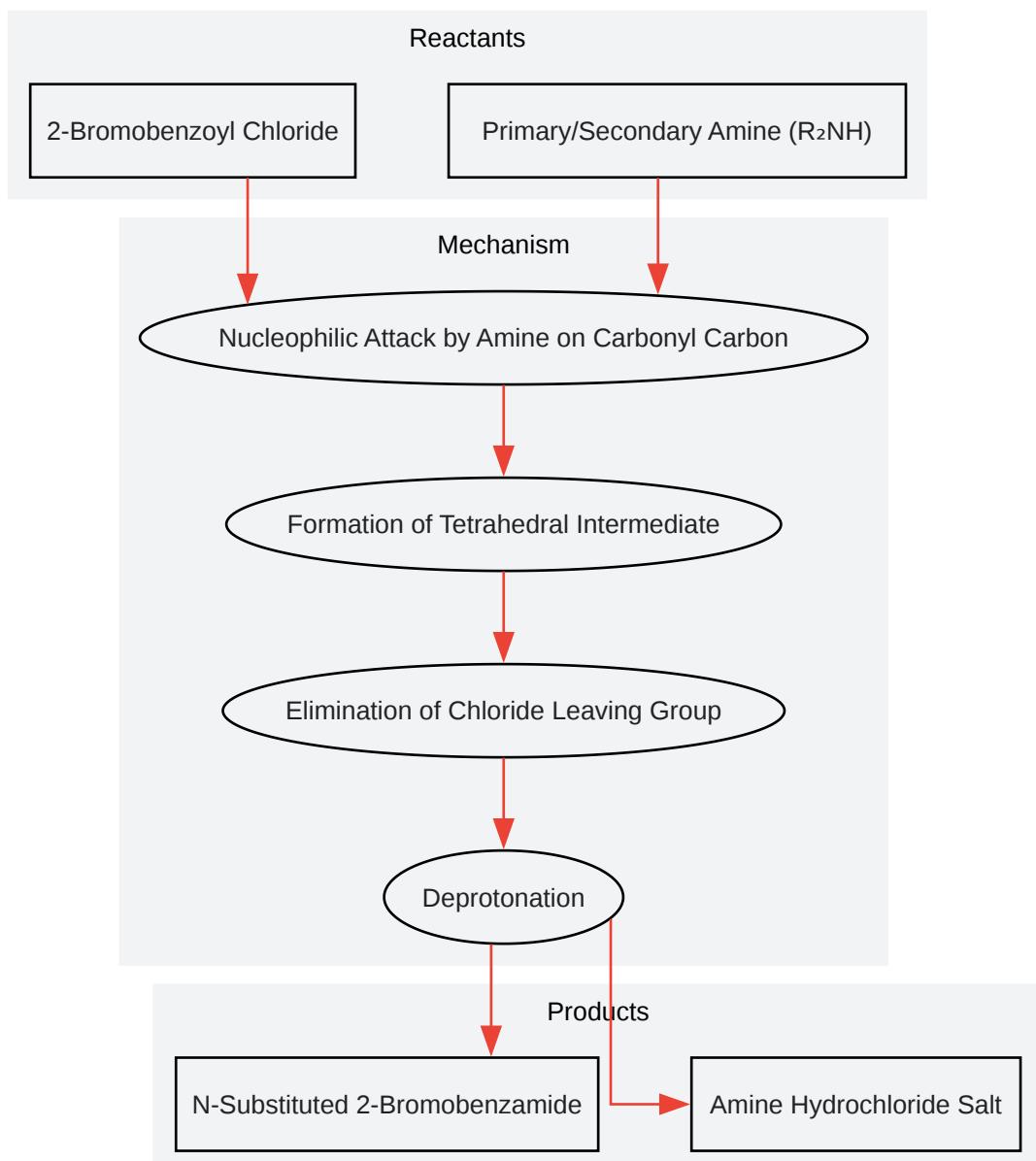
General Protocol using Thionyl Chloride:

- Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-bromobenzoic acid.
- Reaction: Add an excess of thionyl chloride (SOCl_2) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).
- Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).

- Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The crude **2-bromobenzoyl chloride** is then purified by vacuum distillation.

Reaction with Nucleophiles: Amide Formation


2-Bromobenzoyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted 2-bromobenzamides.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.[10][12]


General Protocol for Amidation:

- Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) in a flask under an inert atmosphere.
- Addition: Cool the solution to 0 °C and slowly add a solution of **2-bromobenzoyl chloride** (1.0 equivalent) in the same anhydrous solvent.
- Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Quench the reaction with water and extract the product with an organic solvent.
- Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthetic Workflow for 2-Bromobenzoyl Chloride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzoyl chloride(7154-66-7) IR Spectrum [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-溴苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.ca [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Theoretical properties of 2-Bromobenzoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130232#theoretical-properties-of-2-bromobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com